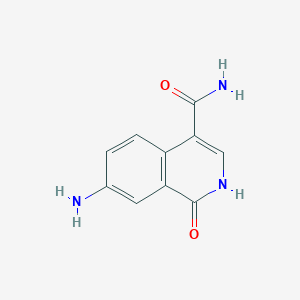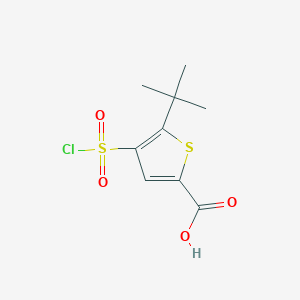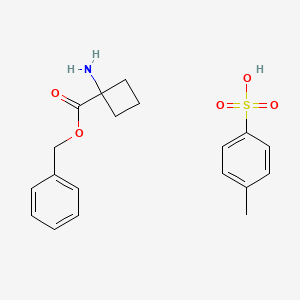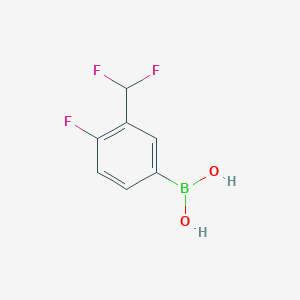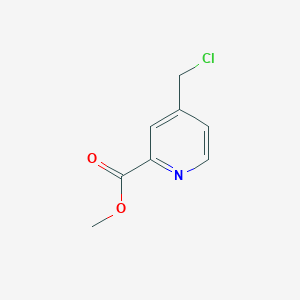
4-(クロロメチル)ピリジン-2-カルボン酸メチル
概要
説明
Methyl 4-(chloromethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a chloromethyl group at the 4-position and a carboxylate ester group at the 2-position
科学的研究の応用
Methyl 4-(chloromethyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The chloromethyl group in Methyl 4-(chloromethyl)pyridine-2-carboxylate could potentially undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom attached to the chlorine, leading to the replacement of the chlorine atom . The carboxylate ester group could also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol .
生化学分析
Biochemical Properties
Methyl 4-(chloromethyl)pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical reactions . It interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes . The compound’s interaction with these biomolecules often involves the formation of resonance-stabilized carbocations, which facilitate its participation in biochemical pathways .
Cellular Effects
Methyl 4-(chloromethyl)pyridine-2-carboxylate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, Methyl 4-(chloromethyl)pyridine-2-carboxylate has been observed to affect the expression of specific genes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of Methyl 4-(chloromethyl)pyridine-2-carboxylate involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions often result in changes in gene expression and the modulation of biochemical pathways. The formation of resonance-stabilized carbocations is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-(chloromethyl)pyridine-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-(chloromethyl)pyridine-2-carboxylate can undergo degradation, leading to changes in its biochemical activity and impact on cells . Long-term exposure to the compound may result in alterations in cellular processes and functions .
Dosage Effects in Animal Models
The effects of Methyl 4-(chloromethyl)pyridine-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
Methyl 4-(chloromethyl)pyridine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound’s participation in these pathways can influence metabolic flux and the levels of specific metabolites . Its interaction with enzymes often involves the formation of resonance-stabilized carbocations, which play a crucial role in its metabolic activity .
Transport and Distribution
Within cells and tissues, Methyl 4-(chloromethyl)pyridine-2-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of Methyl 4-(chloromethyl)pyridine-2-carboxylate are essential for its biochemical activity and impact on cellular function .
Subcellular Localization
The subcellular localization of Methyl 4-(chloromethyl)pyridine-2-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are influenced by its localization within the cell . Understanding the subcellular localization of Methyl 4-(chloromethyl)pyridine-2-carboxylate is crucial for elucidating its biochemical properties and effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chloromethyl)pyridine-2-carboxylate typically involves the chloromethylation of methyl 2-pyridinecarboxylate. One common method includes the reaction of methyl 2-pyridinecarboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the production of Methyl 4-(chloromethyl)pyridine-2-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions: Methyl 4-(chloromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Products include carboxylic acids or other oxidized forms.
Reduction: Products include alcohols or other reduced forms.
類似化合物との比較
Methyl 4-chloro-2-pyridinecarboxylate: Similar structure but lacks the chloromethyl group.
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a pyridine ring.
4-Chloro-pyridine-2-carboxylic acid methyl ester: Similar structure but lacks the chloromethyl group.
Uniqueness: Methyl 4-(chloromethyl)pyridine-2-carboxylate is unique due to the presence of both the chloromethyl and carboxylate ester groups, which confer distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a reactive site for further chemical modifications, while the carboxylate ester group enhances its solubility and stability.
特性
IUPAC Name |
methyl 4-(chloromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXRHOHZFCVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192830 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206973-14-9 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206973-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(chloromethyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601192830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


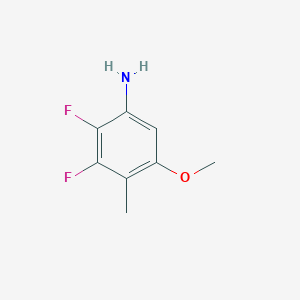




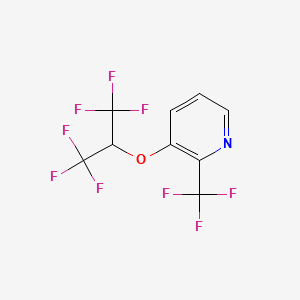
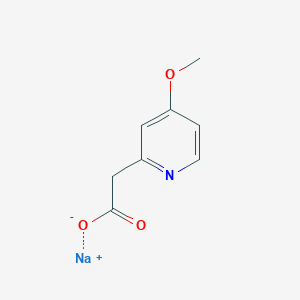

![2-Methyl-octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1445878.png)

